molecular formula C10H10BrFMgO2 B6333886 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187164-26-6

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333886
CAS No.: 1187164-26-6
M. Wt: 285.39 g/mol
InChI Key: HQZDLVWXLCONRY-UHFFFAOYSA-M
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Description

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and stability in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the reaction of 4-(1,3-Dioxan-2-yl)-3-fluorobromobenzene with magnesium in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the exothermic nature of the Grignard reaction

    Continuous monitoring: To ensure the reaction proceeds efficiently

    Purification steps: To remove any unreacted starting materials and by-products

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols

    Substitution reactions: Replaces halides in organic compounds

    Coupling reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Halides: Alkyl halides, aryl halides

    Electrophiles: Various electrophilic species in coupling reactions

    Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Substituted products: From substitution reactions

    Coupled products: From coupling reactions with electrophiles

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is used in various scientific research applications:

    Organic synthesis: Formation of complex organic molecules

    Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients

    Material science: Preparation of polymers and advanced materials

    Biological studies: Used in the synthesis of biologically active compounds

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically:

    Formation of carbon-carbon bonds: Through nucleophilic addition or substitution

    Reduction of carbonyl compounds: To form alcohols

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxan-2-ylethyl)magnesium bromide
  • (1,3-Dioxolan-2-ylmethyl)magnesium bromide
  • 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide

Uniqueness

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom and the 1,3-dioxane ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.

Properties

IUPAC Name

magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDLVWXLCONRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226422
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-26-6
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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